7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Description
Properties
IUPAC Name |
7-(4-ethylphenyl)-2-methyl-5H-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-3-9-4-6-10(7-5-9)11-13-12(14(18)17-16-11)15-8(2)19-13/h4-7H,3H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRGRTAIBAOLQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NNC(=O)C3=C2SC(=N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
High-Pressure Cyclocondensation via Q-Tube Reactor
Method Overview:
Recent advancements utilize high-pressure Q-tube reactors to facilitate cyclocondensation reactions between suitable precursors such as 3-oxo-2-arylhydrazonopropanals and 4-thiazolidinones. This approach enhances reaction rates and yields by applying controlled high-pressure conditions, promoting cyclization and heterocycle formation.
- Reactants: 3-oxo-2-arylhydrazonopropanals and 4-thiazolidinones.
- Solvent: Ethanol, dioxane, acetonitrile, or DMF.
- Conditions: Reflux at atmospheric pressure typically yields no product; high-pressure in Q-tube at elevated temperature (~150°C) significantly improves yields.
- Catalysts: Ammonium acetate or sodium acetate facilitate condensation.
- Reflux in acetic acid with ammonium acetate produces the target heterocycle in moderate yields (~43%).
- The mechanism involves successive condensation steps, enolization, and dehydration, leading to the fused heterocyclic core.
Data Table 1: Effect of Reaction Conditions on Yield
| Entry | Solvent | Catalyst | Temperature | Time | Yield (%) | Remarks |
|---|---|---|---|---|---|---|
| 1 | Ethanol | None | Reflux | 12 h | 0 | No product formation |
| 2 | Acetonitrile | Ammonium acetate | Reflux | 12 h | 0 | No product formation |
| 3 | Acetic acid | Ammonium acetate | Reflux | 4 h | 43 | Successful cyclization |
Multicomponent Reactions and Condensation Approaches
Method Overview:
Multicomponent reactions (MCRs) are employed to synthesize heterocyclic systems efficiently. For the target compound, a typical route involves the condensation of thiazolidinone derivatives with aldehydes or ketones, followed by cyclization with hydrazine derivatives.
- Synthesis of thiazolidinone intermediates via condensation of 2-aminothiazoles with α-haloketones.
- Subsequent reaction with aldehydes (e.g., 4-ethylbenzaldehyde) under reflux conditions.
- Cyclization with hydrazine hydrate to form the fused heterocycle.
- Refluxing methyl 5-benzoyl(α-furoyl or α-thienyl)-2-aminosubstituted-thiazol-4-carboxylates with hydrazine yields thethiazolo[4,5-d]pyridazin-4(5H)-ones in yields of approximately 78–87%.
- The process is environmentally friendly, often using ethanol or PEG-400 as solvents.
Data Table 2: Synthesis of Thiazolo[4,5-d]pyridazinones
| Step | Starting Material | Reagents | Solvent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| 1 | Ester 9a–c | Hydrazine hydrate | Ethanol | Reflux 4 h | 78–87 | High yield, efficient cyclization |
| 2 | Ester 13a–e | Hydrazine hydrate | Ethanol | Reflux 4 h | 78–87 | Similar procedure, versatile intermediates |
Synthesis via Knoevenagel Condensation and Cyclization
Method Overview:
Knoevenagel condensation of thiazolidinone derivatives with aldehydes or ketones, followed by cyclization, is a common approach for heterocycle construction.
- Condensation of 3-phenyl-4-thioxo-2-thiazolidinone with aromatic aldehydes in acetic acid or PEG-400.
- Refluxing to afford intermediates, which upon treatment with hydrazine hydrate, cyclize to form the target heterocycle.
- The reaction proceeds efficiently without catalysts, with yields around 89%.
- IR and NMR spectra confirm the structure, with characteristic olefinic and heterocyclic signals.
Data Table 3: Knoevenagel-Based Synthesis
| Step | Reactants | Solvent | Conditions | Yield (%) | Characterization |
|---|---|---|---|---|---|
| 1 | 3-phenyl-4-thioxo-2-thiazolidinone + aldehyde | Glacial acetic acid / PEG-400 | Reflux | 89 | IR, NMR, MS confirmed |
| 2 | Intermediate + hydrazine hydrate | Ethanol | Reflux | High | Formation of heterocycle |
Alternative Synthetic Strategies
a. Michael Addition and Cascade Cyclization:
- Involves initial Michael addition of thiazolidinone derivatives to α,β-unsaturated carbonyl compounds, followed by intramolecular cyclization to form the fused heterocycle.
b. Green Multi-Component Approaches:
- Use of heterogeneous catalysts like magnesium oxide to promote Knoevenagel condensations.
- Solvent-free or aqueous conditions enhance environmental compatibility.
- These methods provide high yields and operational simplicity, with some reports achieving yields exceeding 90%.
Summary of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to engage in hydrogen bonding and π-π stacking interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
Chemical Identity :
- CAS No.: 1105192-17-3 .
- Molecular Formula : C₁₄H₁₃N₃OS.
- Molecular Weight : 271.34 g/mol.
- Structure : Features a thiazolo[4,5-d]pyridazin-4(5H)-one core with a methyl group at position 2 and a 4-ethylphenyl substituent at position 5.
Synthesis: Synthesized via cyclization reactions involving hydrazine hydrate, similar to methods for analogs like 7-phenyl-2-pyrrolidinyl derivatives (e.g., compound 10a) . Key steps include refluxing intermediates in ethanol-DMF mixtures for crystallization .
Key Characteristics :
- Purity : Commercial availability indicates ≥95% purity .
- Storage : Requires standard storage conditions for heterocyclic compounds (-20°C, inert atmosphere) .
Comparison with Structural Analogs
Substituent Variations at Position 2
Key Observations :
Substituent Variations at Position 7
Key Observations :
Key Observations :
Biological Activity
7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic compound belonging to the thiazolo-pyridazine class. Its unique structural features make it a candidate for various biological applications, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, efficacy against cancer, and potential therapeutic uses.
Chemical Structure and Properties
- IUPAC Name : this compound
- Chemical Formula : C₁₄H₁₃N₃OS
- CAS Number : 54012-74-7
The compound features a thiazole ring fused with a pyridazine moiety, which is substituted at various positions by an ethylphenyl group and a methyl group. This configuration is crucial for its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Modulation : It potentially interacts with G-protein coupled receptors (GPCRs) or nuclear receptors, altering their signaling pathways.
- Cellular Interference : The compound may disrupt processes such as DNA replication and protein synthesis, leading to apoptosis in cancer cells.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiazolo-pyridazine derivatives. For instance, derivatives similar to this compound have demonstrated significant antiproliferative effects against various human cancer cell lines.
| Compound | Cell Line | GI50 (nM) | Mechanism |
|---|---|---|---|
| 7-(4-ethylphenyl)-2-methyl... | A549 (lung) | 54 | EGFR inhibition |
| 7-(4-ethylphenyl)-2-methyl... | MCF-7 (breast) | 37 | BRAF V600E inhibition |
| Reference Compound (Erlotinib) | A549 (lung) | 33 | EGFR inhibition |
In a comparative study, compounds similar to this thiazolo-pyridazine exhibited GI50 values ranging from 37 to 86 nM across different cancer cell lines, indicating potent antiproliferative activity .
Case Studies
- Study on Antiproliferative Activity : A study evaluated the efficacy of thiazolo-pyridazine derivatives against human cancer cell lines. The results indicated that compounds with similar structures showed significant cytotoxicity and were effective in inhibiting key oncogenic pathways .
- Enzyme Inhibition Assays : Further investigations into the mechanism revealed that these compounds could act as competitive inhibitors of kinases like EGFR and BRAF V600E, which are critical in many cancers .
Q & A
Q. What are the established synthetic routes for 7-(4-ethylphenyl)-2-methyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one?
The synthesis typically involves cyclocondensation or multi-step reactions. For example:
- A [4+2] cyclocondensation between 3-oxo-2-arylhydrazonopropanals and 4-thiazolidinones under high-pressure conditions yields the thiazolo-pyridazine core .
- A stepwise approach includes chlorination of intermediates (e.g., methyl esters) followed by Ganch reactions with carbothioamides and hydrazine hydrate to form the fused ring system . Key reagents include sulfuryl chloride for chlorination and hydrazine hydrate for cyclization. Purification often involves recrystallization or chromatography .
Q. How is the molecular structure of this compound confirmed experimentally?
Structural characterization employs:
- Nuclear Magnetic Resonance (NMR) : To assign proton and carbon environments, particularly distinguishing substituents like the 4-ethylphenyl group .
- Mass Spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis .
- X-ray crystallography : Using SHELXL for high-resolution crystal structure determination, which resolves bond lengths and stereoelectronic effects .
Q. What pharmacological activities have been reported for thiazolo[4,5-d]pyridazin-4(5H)-one derivatives?
- Chemokine receptor modulation : Derivatives show Ki values of 0.1–500 nM against CX3CR1, with potential applications in neurodegenerative and inflammatory diseases .
- Antiviral and anticancer activity : Structural analogs exhibit inhibition of viral replication and tumor cell proliferation .
Advanced Research Questions
Q. What experimental challenges arise during the synthesis of this compound, and how are they addressed?
- Low yields in cyclocondensation : Optimizing solvent polarity (e.g., using DMF/ethanol mixtures) and reaction time improves efficiency .
- By-product formation : Side reactions during chlorination are minimized by controlling temperature and using dry chloroform .
- Purification difficulties : Reverse-phase HPLC or preparative TLC isolates the target compound from polar impurities .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Variability in Ki values : Differences in assay conditions (e.g., cell lines, ligand concentrations) require standardization. Cross-validation using orthogonal methods (e.g., SPR vs. radioligand binding) is recommended .
- Divergent synthetic yields : Reproducibility issues may stem from moisture-sensitive intermediates; strict anhydrous conditions and inert atmospheres enhance consistency .
Q. What mechanistic insights exist for its biological activity?
- CX3CR1 antagonism : The thiazolo-pyridazine core interacts with hydrophobic pockets of chemokine receptors, while the 4-ethylphenyl group enhances binding affinity via π-π stacking .
- Anti-inflammatory pathways : Derivatives inhibit NF-κB signaling by blocking IκB kinase, as shown in murine macrophage models .
Q. Which advanced analytical methods optimize reaction monitoring?
- Real-time HPLC-MS : Tracks intermediate formation and reaction completion, especially for multi-step syntheses .
- In situ FTIR spectroscopy : Monitors functional group transformations (e.g., carbonyl reduction) without quenching the reaction .
Q. How are in vivo models utilized to validate therapeutic potential?
- Murine inflammation models : Derivatives are tested in LPS-induced endotoxemia to assess cytokine suppression (e.g., TNF-α, IL-6) .
- Neuroprotection assays : CX3CR1-targeting analogs are evaluated in experimental autoimmune encephalomyelitis (EAE) models for multiple sclerosis .
Key Considerations for Researchers
- Synthetic reproducibility : Document reaction conditions meticulously, including solvent purity and catalyst batch .
- Biological assay design : Use primary cells or patient-derived samples to enhance translational relevance .
- Data interpretation : Cross-reference crystallographic data (SHELXL outputs) with computational docking studies to validate binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
